(2-Chloroethyl)ethylmethyl(naphthylmethyl)ammonium methyl sulfate

Description

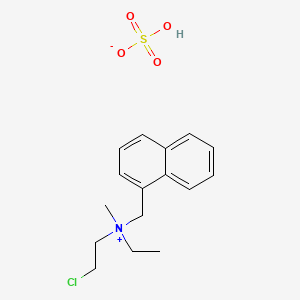

(2-Chloroethyl)ethylmethyl(naphthylmethyl)ammonium methyl sulfate is a quaternary ammonium salt characterized by a complex substituent arrangement:

- 2-Chloroethyl group: A reactive substituent that may contribute to alkylation or biocidal activity.

- Ethyl and methyl groups: Short alkyl chains influencing solubility and steric effects.

- Methyl sulfate counterion: Impacts solubility and ionic strength, distinguishing it from halide or ethyl sulfate analogs.

Properties

CAS No. |

69781-88-0 |

|---|---|

Molecular Formula |

C16H22ClNO4S |

Molecular Weight |

359.9 g/mol |

IUPAC Name |

2-chloroethyl-ethyl-methyl-(naphthalen-1-ylmethyl)azanium;hydrogen sulfate |

InChI |

InChI=1S/C16H21ClN.H2O4S/c1-3-18(2,12-11-17)13-15-9-6-8-14-7-4-5-10-16(14)15;1-5(2,3)4/h4-10H,3,11-13H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

DODAINIGKXVPDD-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CCCl)CC1=CC=CC2=CC=CC=C21.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethyl)ethylmethyl(naphthylmethyl)ammonium methyl sulfate typically involves the reaction of naphthylmethylamine with 2-chloroethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)ethylmethyl(naphthylmethyl)ammonium methyl sulfate undergoes several types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Addition Reactions: The presence of the naphthylmethyl group allows for addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydroxide, hydrogen peroxide, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted ammonium salts, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

(2-Chloroethyl)ethylmethyl(naphthylmethyl)ammonium methyl sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: Employed in studies involving cell signaling and molecular interactions due to its ability to interact with biological molecules.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Chloroethyl)ethylmethyl(naphthylmethyl)ammonium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Benzyldi-(2-chloroethyl)-ethylammonium bromide

Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate

- Structure: Phenothiazinyl group (electron-rich heterocycle) vs. naphthylmethyl; ethyl sulfate counterion.

- Properties: Phenothiazine’s redox-active nature may confer unique interactions in biological systems, contrasting with naphthylmethyl’s inert aromaticity . Ethyl sulfate counterion offers intermediate solubility between bromide and methyl sulfate.

- Applications: Potential use in pharmaceuticals or specialty surfactants due to phenothiazine’s bioactivity .

Stearyltrimethyl ammonium chloride

Tetraethyl ammonium bromide

- Structure : Simple tetraethyl substitution; bromide counterion.

- Properties: Lower molecular weight and higher symmetry reduce steric hindrance, improving ion mobility in solvents . Limited biocidal activity due to absence of reactive or aromatic substituents.

- Applications : Electrolyte in electrochemical studies or ionic liquids .

Ethylmethyl[[[(1-oxoallyl)amino]methyl]ethyl]ammonium methyl sulphate

- Structure: 1-Oxoallyl amino group instead of naphthylmethyl; same methyl sulfate counterion.

- Properties :

- Applications : Industrial processes requiring tailored solubility and ionic interactions .

Comparative Data Table

Key Research Findings and Trends

Antimicrobial Activity : Quaternary ammonium salts with aromatic groups (e.g., benzyl, naphthylmethyl) show enhanced biocidal efficacy due to increased membrane disruption . The target compound’s naphthylmethyl group likely extends this effect compared to benzyl analogs.

Counterion Impact : Methyl sulfate offers balanced solubility and stability, whereas halides (Br⁻, Cl⁻) prioritize solubility, and ethyl sulfate provides intermediate properties .

Structural Flexibility: Substituting aromatic groups (naphthyl vs. phenothiazinyl) or reactive chains (2-chloroethyl vs. stearyl) tailors compounds for specific industrial or biological applications .

Biological Activity

(2-Chloroethyl)ethylmethyl(naphthylmethyl)ammonium methyl sulfate, often referred to as a quaternary ammonium compound, has garnered attention in biological research for its diverse applications and effects. This compound is structurally characterized by its quaternary nitrogen atom, which is positively charged and can interact with various biological systems.

- Molecular Formula : C19H24ClN

- Molecular Weight : 315.86 g/mol

- CAS Number : 100-00-0

The biological activity of this compound primarily arises from its ability to interact with cell membranes and proteins due to its cationic nature. The mechanism involves:

- Membrane Disruption : The compound can integrate into lipid bilayers, leading to increased permeability and potential cell lysis.

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Effective against various bacterial strains, demonstrating significant bactericidal activity.

- Cytotoxic Effects : Induces apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Neurotoxicity : Exhibits neurotoxic effects at higher concentrations, raising concerns regarding safety and application.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study conducted on the antimicrobial properties revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

-

Cytotoxicity in Cancer Cells :

- Research involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µg/mL after 48 hours of exposure.

-

Neurotoxic Effects :

- An investigation into neurotoxicity showed that concentrations above 100 µg/mL led to significant neuronal cell death in vitro, indicating potential risks for therapeutic applications targeting the nervous system.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.